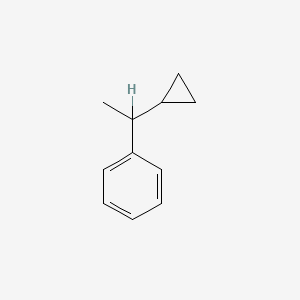

Benzene, (1-cyclopropylethyl)-

Description

Evolution of Arylcyclopropane Chemistry and its Academic Significance

The study of arylcyclopropanes, compounds where a cyclopropyl (B3062369) group is directly or indirectly attached to an aryl moiety, has a rich history. Initially, the field saw gradual progress due to the inherent challenges in synthesizing and functionalizing these strained ring systems. rsc.orgrsc.org However, recent advancements in synthetic methodologies have led to a resurgence in the exploration of arylcyclopropane chemistry. rsc.org

The academic significance of arylcyclopropanes stems from the unique electronic and steric properties of the cyclopropyl group. This small, strained ring can influence the electronic nature of the attached aromatic ring and can act as a rigid scaffold in medicinal chemistry, helping to lock molecules into bioactive conformations. The development of novel catalytic systems, including photoredox catalysis, has opened up new avenues for the ring-opening and functionalization of arylcyclopropanes, allowing for the synthesis of a diverse array of complex molecules. bohrium.com These advances have solidified the position of arylcyclopropanes as valuable building blocks in organic synthesis. researchgate.net

Foundational Research Trajectories for (1-cyclopropylethyl)benzene

The foundational research involving Benzene (B151609), (1-cyclopropylethyl)- has primarily focused on its synthesis and its utility as a probe for understanding reaction mechanisms and as a precursor for more complex molecules.

One of the early methods for the synthesis of such compounds involves the Friedel-Crafts reaction, a cornerstone of aromatic chemistry. libretexts.org More contemporary synthetic approaches include the reduction of α-cyclopropylstyrene derivatives. A notable example is the visible light-enhanced cobalt-catalyzed hydrogenation of α-cyclopropyl styrene (B11656), which yields (1-cyclopropylethyl)benzene with high conversion and selectivity, demonstrating a modern and efficient synthetic route.

Furthermore, research into the synthesis of novel 2,6-disubstituted phenol (B47542) derivatives as potential general anesthetics has utilized the (1-cyclopropylethyl)phenyl moiety as a key structural component. acs.org In these studies, the incorporation of the cyclopropyl group was found to influence the steric and stereoselective effects on the anesthetic properties of the final compounds. acs.org

The fragmentation patterns of (1-cyclopropylethyl)benzene and related structures in mass spectrometry have also been a subject of study, providing insights into the stability of the molecular ions and the influence of the cyclopropyl group on fragmentation pathways. docbrown.info

Chemical and Physical Properties of Benzene, (1-cyclopropylethyl)-

| Property | Value |

| Molecular Formula | C₁₁H₁₄ |

| Molecular Weight | 146.23 g/mol |

| CAS Number | 16510-30-8 |

Spectroscopic Data Highlights for Benzene, (1-cyclopropylethyl)-

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Aromatic protons typically appear in the δ 6.5–7.5 ppm region, while the characteristic cyclopropane (B1198618) protons are found in the upfield region of δ 0.5–1.5 ppm. |

| ¹³C NMR | The spectrum confirms the substitution pattern on the benzene ring and the presence of the cyclopropyl and ethyl carbons. |

| Mass Spectrometry (EI-MS) | Fragmentation patterns often show the loss of the cyclopropylethyl group, providing validation of the molecular structure. |

Structure

3D Structure

Properties

CAS No. |

16510-30-8 |

|---|---|

Molecular Formula |

C11H14 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

1-cyclopropylethylbenzene |

InChI |

InChI=1S/C11H14/c1-9(11-7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

InChI Key |

KUHQBDZCHXKNLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Sophisticated Methodologies for the Synthesis of Benzene, 1 Cyclopropylethyl and Analogues

Alkylation and Acylation Strategies

Alkylation and acylation reactions represent classical yet powerful methods for forming carbon-carbon bonds with aromatic systems. These strategies are instrumental in attaching the cyclopropylethyl moiety to a benzene (B151609) ring.

Friedel-Crafts Alkylation in Aromatic Cyclopropylation

The Friedel-Crafts alkylation is a cornerstone of organic chemistry for forging alkyl-aryl bonds. wikipedia.org This electrophilic aromatic substitution involves reacting an aromatic compound with an alkylating agent, such as an alkyl halide, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgmt.com In the synthesis of Benzene, (1-cyclopropylethyl)-, the key electrophile is a (1-cyclopropylethyl) carbocation or a related polarized complex. libretexts.org

The mechanism initiates with the Lewis acid activating the alkyl halide to generate a carbocation. mt.com This electrophile is then attacked by the π-electron system of the benzene ring, forming a non-aromatic carbocation intermediate. Subsequent deprotonation restores the ring's aromaticity and yields the final alkylated product. mt.com

One significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangement to a more stable species. libretexts.org When generating the 1-cyclopropylethyl cation, the stability of the cyclopropylmethyl cation system comes into play. The synthesis of related compounds, such as (1-methylpropyl)(1-phenylethyl)benzene, relies on similar Friedel-Crafts principles, reacting benzene with appropriate alkyl halides under catalytic conditions. ontosight.ai However, these reactions are generally not suitable for aromatic rings substituted with strongly deactivating groups. libretexts.orglibretexts.org

| Reaction | Reactants | Catalyst | Key Feature |

| Friedel-Crafts Alkylation | Benzene, 1-chloro-1-cyclopropylethane | AlCl₃ | Forms C-C bond via electrophilic aromatic substitution. wikipedia.orgmt.com |

| Limitation | Aryl halides, Vinylic halides | - | Too high energy to form carbocations under reaction conditions. libretexts.org |

| Limitation | Deactivated aromatic rings | - | Rings with electron-withdrawing groups fail to react. libretexts.org |

Reductive Alkylation via Ketone Intermediates

Reductive alkylation provides an alternative pathway that often circumvents the rearrangement issues associated with classical Friedel-Crafts reactions. This strategy typically involves the ring-opening of cyclopropyl (B3062369) ketones, followed by coupling with an alkylating agent. Nickel-catalyzed reductive cross-coupling has emerged as a prominent method in this area. nsf.govrsc.org

The process begins with the oxidative addition of a cyclopropyl ketone, such as cyclopropyl phenyl ketone, to a low-valent nickel(0) catalyst. This step generates a nickeladihydropyran intermediate, which is effectively a γ-metallated enolate. nsf.gov This intermediate is then poised for reaction. Mechanistic studies suggest the reaction can proceed through different pathways. One proposed mechanism involves the single-electron transfer (SET) from a Ni(I) species to an alkyl halide, generating an alkyl radical. nsf.gov This radical then combines with the nickel center to form a Ni(III) species, which undergoes reductive elimination to forge the new C-C bond and yield the γ-alkylated ketone. nsf.govrsc.orgnih.gov

Recent research has focused on using unactivated primary alkyl chlorides as coupling partners, which are typically less reactive than bromides or iodides. rsc.orgnih.govrsc.org The addition of a co-catalyst like sodium iodide (NaI) has been shown to be crucial, facilitating a halide exchange to form a more reactive alkyl iodide in situ, which enhances reactivity and selectivity. rsc.orgnih.govrsc.org

| Catalyst System | Substrates | Key Intermediate | Product | Yield |

| Ni(ClO₄)₂·6H₂O / bipy | Cyclopropyl phenyl ketone, (2-bromoethyl)benzene | γ-Nickel carbonyl | γ-Alkylated ketone | 50-90% nsf.gov |

| NiBr₂(dme) / DM-bipy / NaI | Aryl cyclopropyl ketones, Primary alkyl chlorides | Ni(II) species A, Ni(III) species B | γ-Alkyl ketones | up to 72% rsc.orgnih.gov |

Cyclopropanation and Strain-Release Functionalization Approaches

Instead of pre-forming the cyclopropylethyl side chain, these methods construct the cyclopropane (B1198618) ring directly on a molecule already containing the benzene ring, or utilize the ring strain of cyclopropanes to drive functionalization.

Late-Stage Cyclopropanation of Unsaturated Benzene Derivatives

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science, allowing for the direct modification of complex molecules at a late point in their synthesis. researchgate.net For cyclopropane synthesis, this often involves the cyclopropanation of styrene (B11656) derivatives or other unsaturated precursors. A notable advancement is the development of visible-light-enabled, photocatalyst-free cyclopropanation reactions. nih.govrsc.org

These methods use gem-diiodomethyl carbonyl compounds as cyclopropanating reagents. nih.govrsc.org Under visible light irradiation, these reagents generate iodomethyl carbonyl radicals, which act as "radical carbenoid" species. nih.gov These radicals can effectively cyclopropanate a wide array of styrenes with excellent functional group tolerance and chemoselectivity, a significant advantage over traditional metal-carbene-based methods that are often sensitive to other functional groups. researchgate.netnih.gov Another approach involves a zinc-mediated cross-electrophile coupling of 1,3-dimesylates, which can be derived from 1,3-diols prevalent in many natural products and medicinal agents, including statins. acs.org This method allows for the late-stage introduction of cyclopropane rings under mild conditions. acs.org

| Methodology | Reagents | Key Features | Applicability |

| Photocatalyst-free Cyclopropanation | Styrenes, gem-diiodomethyl carbonyls | Visible-light induced, high functional group tolerance. nih.govrsc.org | Late-stage functionalization of biomolecule derivatives. researchgate.netnih.gov |

| Zinc-Mediated XEC | 1,3-dimesylates from 1,3-diols | Mild conditions, tolerates amides, esters, heterocycles. acs.org | Late-stage modification of natural products and medicinal agents. acs.org |

Radical Addition Pathways for Cyclopropane Annulation

Radical chemistry offers unique pathways for constructing cyclopropane rings. One such strategy is an annulation process that builds 1,1-disubstituted cyclopropanes through a radical/polar crossover mechanism. organic-chemistry.org This involves the addition of a photocatalytically generated radical to a homoallylic tosylate. The resulting radical adduct is then reduced to an anion, which undergoes an intramolecular substitution to close the three-membered ring. organic-chemistry.org

A related approach is a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. semanticscholar.orgbohrium.com In this process, a radical generated from the decarboxylation of a carboxylic acid adds to an electron-deficient alkene. The resulting carbanionic intermediate is then trapped in an intramolecular alkylation step to form the cyclopropane ring. bohrium.com These radical-based methods are valued for their mild reaction conditions and high tolerance for various functional groups. organic-chemistry.orgsemanticscholar.org Oxidative radical ring-opening/cyclization of existing cyclopropane derivatives, such as methylenecyclopropanes, provides another route to functionalized cyclic systems. beilstein-journals.org

Transition Metal-Catalyzed Cyclopropanation Reactions

Transition metal catalysis is a dominant and versatile tool for cyclopropane synthesis, typically involving the reaction of an alkene with a metal carbene or carbenoid species. wikipedia.org A wide range of metals, including rhodium, copper, palladium, and ruthenium, have been employed. wikipedia.orgacs.org

Rhodium carboxylate complexes, such as dirhodium tetraacetate, are common catalysts that react with diazo compounds to generate rhodium carbene intermediates. wikipedia.org These intermediates then add to an alkene, like a styrene derivative, in a concerted fashion to form the cyclopropane ring, generally retaining the stereochemistry of the alkene. wikipedia.org

Palladium catalysts can also be used, often with diazomethane, which may first reduce a Pd(II) precursor to a catalytically active low-valent palladium species. researchgate.net The mechanism can proceed through the formation of a palladacyclobutane intermediate, which then undergoes reductive elimination to yield the cyclopropane. researchgate.net Ruthenium catalysts, often used in olefin metathesis, have also been adapted for cyclopropanation reactions. acs.org These transition metal-catalyzed reactions provide access to a diverse array of substituted cyclopropanes. wikipedia.org

| Catalyst Metal | Carbene Source | Typical Substrate | Mechanistic Feature |

| Rhodium (e.g., Rh₂(OAc)₄) | Diazo compounds | Alkenes (e.g., Styrene) | Formation of a metal carbene intermediate. wikipedia.org |

| Palladium (e.g., Pd(OAc)₂) | Diazomethane | Alkenes | Formation of a palladacyclobutane intermediate. researchgate.net |

| Copper | Diazocarbonyl compounds | Alkenes | Historically used before rhodium catalysts became prevalent. wikipedia.org |

| Ruthenium (e.g., [RuCl₂(p-cymene)]₂) | Ethyl diazoacetate | Styrene | Can be promoted by N-heterocyclic carbene (NHC) precursors. acs.org |

Ring Manipulation and Transformation Reactions

The construction of the cyclopropane ring is a pivotal step in the synthesis of Benzene, (1-cyclopropylethyl)-. Methodologies involving the manipulation of acyclic or larger cyclic precursors are central to these synthetic efforts.

Dehydrohalogenation for Cyclopropane Ring Formation

The formation of a cyclopropane ring via intramolecular dehydrohalogenation is a classic and effective strategy. This method typically involves the base-induced cyclization of a 1,3-dihaloalkane. While direct examples for the synthesis of Benzene, (1-cyclopropylethyl)- via this route are not prominently featured in recent literature, the principles are well-established in organic synthesis. The general mechanism involves the abstraction of an acidic proton by a base, followed by an intramolecular SN2 reaction where the resulting carbanion displaces a halide on the γ-carbon.

An analogous transformation is the dehydrobromination of 1-bromobicyclopropyl to furnish bicyclopropylidene, demonstrating the utility of elimination reactions in constructing strained ring systems. thieme-connect.de Another related process involves the dehalogenation of 1,1,1-trichloro-2-cyclopropyl-2-ethanyltosylate to produce cyclopropylacetylene, which proceeds through an elimination pathway. google.com These examples underscore the potential of elimination and dehydrohalogenation reactions in the synthesis of complex cyclopropane derivatives.

Advanced Ring Contraction and Expansion Methodologies

Ring contraction and expansion reactions offer sophisticated pathways to construct substituted cyclopropanes from more readily available cyclic precursors. etsu.edu These rearrangements can create the desired carbocyclic framework with high selectivity. ntu.ac.uk

Ring Contraction:

Favorskii Rearrangement: This method involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative. When applied to cyclic α-haloketones, it results in a ring-contracted product. wikipedia.org A quasi-Favorskii rearrangement can proceed without an external nucleophile to form the contracted product directly. wikipedia.org

Wolff Rearrangement: Cyclic α-diazoketones, upon thermal or photochemical induction, can extrude nitrogen gas and undergo a Wolff rearrangement to form a ketene. uchicago.edu This intermediate can then be trapped to afford a ring-contracted product. This has been applied in the synthesis of complex molecules, including steroids, to convert a cyclopentanone (B42830) into a cyclobutane (B1203170) derivative. ntu.ac.ukwikipedia.org A tandem Wittig reaction-ring contraction process between α-hydroxycyclobutanone and phosphonium (B103445) ylides can produce highly functionalized cyclopropanecarbaldehydes, demonstrating a direct route to the cyclopropane core via contraction. organic-chemistry.org

Ring Expansion:

Tiffeneau–Demjanov Rearrangement: This pinacol-type rearrangement involves the diazotization of amino-substituted cyclic alcohols, which can lead to ring expansion. wikipedia.org For instance, the reaction of aminocyclobutanes can yield hydroxymethylcyclopropane derivatives through an equilibrating carbocation intermediate. wikipedia.org

DAST-Induced Rearrangements: Diethylaminosulfur trifluoride (DAST) can induce carbocation formation from homoallylic alcohols, leading to ring expansion, particularly in strained ring systems. arkat-usa.org

Buchner Ring Expansion: This reaction converts arenes into cycloheptatrienes via the addition of a carbene followed by ring opening of the resulting cyclopropane-containing bicyclic intermediate. wikipedia.orgnih.gov While this method expands a ring, it relies on the initial formation and subsequent manipulation of a cyclopropane structure.

Stereochemical Control in Synthesis

The presence of a chiral center at the ethyl group attached to the benzene ring in Benzene, (1-cyclopropylethyl)- necessitates stereocontrolled synthetic methods to obtain enantiomerically pure or enriched products.

Enantioselective and Diastereoselective Synthetic Routes

Significant progress has been made in developing asymmetric routes to analogues of Benzene, (1-cyclopropylethyl)-. These methods often employ chiral auxiliaries, reagents, or catalysts to control the stereochemical outcome.

A notable example is the asymmetric synthesis of 1-{2-[(1R,2S)-2-(chloromethyl)cyclopropyl]ethyl}-4-methoxybenzene, a structural analogue. researchgate.netresearchgate.net This synthesis proceeds through a chiral boronate complex, which is formed from a boronic ester and an aryllithium species. The reaction of this complex with electrophiles like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) yields the target compound with stereoselectivity. researchgate.net The optimization of reaction conditions, including temperature and reagents, was crucial for achieving good yields and stereochemical purity. researchgate.netresearchgate.net

Another approach involves the reductive amination of cyclopropyl methyl ketone. A scalable process for producing non-racemic (S)-1-cyclopropylethyl-1-amine, a key building block, has been developed using the chiral amine (S)-(−)-α-phenylethylamine as a precursor. google.com This method avoids costly catalysts and complex purification techniques, making it suitable for industrial applications. google.com Similarly, chiral 2-(1-cyclopropylethyl)-6-s-butyl-phenol has been synthesized and its enantiomers separated using chiral HPLC. acs.org

The Matteson reaction, which involves the nucleophilic displacement of a leaving group from the α-carbon of a boronic ester, is a powerful tool for stereospecific synthesis. researchgate.net The reaction proceeds through a boronate "ate" complex, and the stereoselectivity is controlled by using either a chiral substrate or a chiral reagent. researchgate.net

| Product | Reagents | Yield | d.r. | e.e. | Ref |

| 1-{2-[(1R,2S)-2-(chloromethyl)cyclopropyl]ethyl}-4-methoxybenzene | Boronate complex, TCCA | 49% | 2.1:1 | 39.7% | researchgate.netresearchgate.net |

| (S)-1-cyclopropylethyl-1-amine | Cyclopropyl methyl ketone, (S)-(-)-α-phenylethylamine, Ti(OiPr)₄, NaBH₄ | - | - | >99% | google.com |

Impact of Chiral Precursors and Catalysts

The choice of chiral starting materials and catalysts is fundamental to achieving high levels of enantioselectivity in the synthesis of Benzene, (1-cyclopropylethyl)- and its analogues.

Chiral Precursors: The use of enantiomerically pure starting materials is a direct and effective strategy. As mentioned, (S)-(−)-α-phenylethylamine serves as an effective chiral precursor for the synthesis of (S)-1-cyclopropylethyl-1-amine. google.com Similarly, the synthesis of a novel methoxybenzene analogue utilized a chiral carbamate (B1207046) to prepare a boronate complex with high enantiomeric excess (99% e.e.), which then acted as a nucleophile in subsequent reactions. researchgate.netresearchgate.net

Chiral Catalysts: Transition-metal catalysis with chiral ligands is a versatile approach for asymmetric synthesis. google.com.na

Rhodium Catalysts: Chiral rhodium complexes, such as those with dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) [Rh₂(R-BTPCP)₄], are effective for enantioselective cyclopropanation reactions. organic-chemistry.org

Titanium Catalysts: Titanium-TADDOLate complexes have been shown to catalyze the cyclopropanation of allylic alcohols with high enantiomeric ratios. organic-chemistry.org

Copper Catalysts: Chiral copper complexes, for instance, those using (R,R)-Ph-BOX ligands, can be used for the asymmetric oxidation of 1,2-diols, demonstrating the potential for kinetic resolution. beilstein-journals.org

Cobalt Catalysts: Cobalt(II)-based metalloradical catalysis, employing D₂-symmetric chiral amidoporphyrins as ligands, has been developed for asymmetric radical C-H amination, a process that can form chiral N-heterocycles. nih.gov

These catalytic systems create a chiral environment around the reacting substrates, influencing the transition state energies of the pathways leading to different enantiomers and thus favoring the formation of one over the other. The development of new chiral ligands and catalysts continues to be a major focus in asymmetric synthesis, promising more efficient and selective routes to chiral molecules like Benzene, (1-cyclopropylethyl)-. google.com.nagu.se

Elucidating the Reactivity and Reaction Mechanisms of Benzene, 1 Cyclopropylethyl

Mechanistic Pathways of Cyclopropyl (B3062369) Ring Opening

The reactivity of Benzene (B151609), (1-cyclopropylethyl)- is significantly influenced by the presence of the strained three-membered cyclopropyl ring. This ring system is susceptible to cleavage under various conditions, proceeding through distinct mechanistic pathways that lead to a variety of structural transformations. The proximity of the phenyl group plays a crucial role in stabilizing intermediates formed during these ring-opening reactions.

Catalytic Hydrogenation and Ring-Opening Intermediates

Catalytic hydrogenation is a chemical reaction that involves the addition of hydrogen across double bonds or other unsaturated functionalities in the presence of a metal catalyst. chemistnotes.com For Benzene, (1-cyclopropylethyl)-, two primary sites are available for hydrogenation: the aromatic benzene ring and the cyclopropyl group. The outcome of the reaction is highly dependent on the catalyst used and the reaction conditions.

Under typical low-pressure hydrogenation conditions using catalysts like palladium on carbon (Pd/C), platinum (Pt), or rhodium (Rh), the benzene ring is generally more readily reduced than the cyclopropyl ring. chemistnotes.comosti.gov However, the cyclopropyl ring in aryl-substituted cyclopropanes can undergo hydrogenolysis, a process involving the cleavage of C-C bonds and the addition of hydrogen.

The mechanism for the hydrogenation of Benzene, (1-cyclopropylethyl)- involves the adsorption of the molecule and hydrogen gas onto the surface of the metal catalyst. libretexts.org The reaction can proceed via two main pathways, as shown in the table below.

| Pathway | Description | Catalyst/Conditions | Product(s) |

| A: Aromatic Ring Reduction | Hydrogen adds across the double bonds of the benzene ring, leaving the cyclopropyl group intact. This is a common pathway for the reduction of aromatic compounds. libretexts.org | Pd/C, PtO₂, Rh; Low H₂ pressure | (1-Cyclopropylethyl)cyclohexane |

| B: Cyclopropyl Ring Opening | Hydrogenolysis of the strained C-C bonds of the cyclopropyl ring occurs. The bond between the most substituted carbon and one of the methylene (B1212753) carbons typically cleaves, stabilized by the adjacent phenyl group. | Pt, Ni; Higher H₂ pressure and temperature | (2-Methyl-1-phenylpropyl)benzene and other rearranged alkanes |

The key intermediate in the ring-opening pathway is a surface-bound radical or organometallic species. The cleavage of the C1-C2 (or C1-C3) bond of the cyclopropane (B1198618) is favored because it leads to the formation of a more stable benzylic radical intermediate on the catalyst surface. Subsequent addition of hydrogen atoms to this intermediate results in the final saturated, ring-opened product.

Acid-Catalyzed and Solvolytic Cyclopropyl Ring Cleavage

In the presence of acids, the cyclopropyl ring of Benzene, (1-cyclopropylethyl)- can undergo cleavage. This process is particularly efficient due to the ability of the phenyl group to stabilize the resulting carbocationic intermediate. The reaction typically proceeds through an SN1-type mechanism. nih.gov

The mechanism begins with the protonation of the cyclopropyl ring, which is considered to have "pi-character" due to its bent bonds. stackexchange.com This protonation is followed by the cleavage of a C-C bond to relieve ring strain and form a carbocation. The most stable carbocation is formed, which in this case is a tertiary benzylic cation. This intermediate is highly stabilized by both hyperconjugation with the adjacent methyl group and resonance with the phenyl ring.

This remarkable stability of the cyclopropylcarbinyl cation system means that it readily forms under solvolytic conditions, where the solvent acts as the nucleophile. acs.orgacs.org Studies on related cyclopropylcarbinyl systems show that they undergo solvolysis at rates much higher than predicted, providing strong evidence for the formation of a stabilized, non-classical carbocation intermediate. stackexchange.comacs.org The subsequent attack by a nucleophile (such as water, an alcohol, or a halide ion) can occur at different positions, leading to a mixture of products. stackexchange.com

| Step | Description | Intermediate |

| 1. Protonation | An acid protonates one of the cyclopropane C-C bonds, weakening it. | Protonated cyclopropane |

| 2. Ring Opening | The weakened C-C bond breaks, leading to the formation of a highly stabilized tertiary cyclopropylcarbinyl-type carbocation. nih.gov | Resonance-stabilized tertiary benzylic carbocation |

| 3. Nucleophilic Attack | A nucleophile attacks the carbocation. This can result in either direct substitution or rearrangement products. | Product(s) (e.g., alcohols, ethers, halides) |

The reaction of arylcyclopropanes with a Brønsted acid in a solvent like hexafluoroisopropanol (HFIP) in the presence of an arene nucleophile leads to branched products, consistent with this SN1-type pathway. nih.gov

Radical-Mediated Ring Transformations and Rearrangements

The cyclopropyl ring in Benzene, (1-cyclopropylethyl)- is susceptible to opening via radical mechanisms. stackexchange.combeilstein-journals.org These reactions are typically initiated by a radical initiator, such as AIBN, or through photochemical means. beilstein-journals.org The driving force for the ring-opening is the relief of the inherent strain of the three-membered ring and the formation of a more stable radical species.

The mechanism involves the formation of a radical intermediate. When a radical is generated on the carbon atom attached to both the phenyl and cyclopropyl groups, the cyclopropane ring can open. There are two possible modes of ring cleavage:

Path A (Less Favorable): Cleavage of the bond between the two methylene carbons of the cyclopropyl ring would result in a primary radical. This is a high-energy, less stable intermediate. stackexchange.com

Path B (Favorable): Cleavage of one of the bonds connected to the tertiary carbon results in the formation of a resonance-stabilized benzylic radical. stackexchange.combeilstein-journals.org This pathway is thermodynamically favored due to the delocalization of the unpaired electron into the aromatic ring. stackexchange.com

The resulting alkyl radical can then participate in further reactions, such as hydrogen atom abstraction or addition to another molecule, leading to various rearranged products. beilstein-journals.org For instance, in the presence of a hydrogen donor like tributyltin hydride (Bu₃SnH), the benzylic radical would be quenched to form an alkylbenzene. stackexchange.com

| Radical Initiator | Intermediate Radical | Stability | Subsequent Reaction | Product Type |

| AIBN, Bu₃SnH | Primary alkyl radical | Less Stable | - | Minor/Not observed stackexchange.com |

| AIBN, Bu₃SnH | Resonance-stabilized benzylic radical | More Stable stackexchange.com | Hydrogen abstraction from Bu₃SnH | Ring-opened alkylbenzene |

Thermal Rearrangements and Transition State Analysis

Thermal rearrangements of cyclopropane derivatives are well-documented processes that occur at elevated temperatures. For Benzene, (1-cyclopropylethyl)-, thermal isomerization can lead to ring-opened products. These reactions often proceed through concerted pericyclic pathways or via diradical intermediates.

The most likely thermal rearrangement would involve the homolytic cleavage of a cyclopropane C-C bond to form a diradical intermediate. The stability of this intermediate is a key factor in determining the reaction pathway. Cleavage of the C-C bond that is not attached to the phenyl group would lead to a less stable primary-tertiary diradical. In contrast, cleavage of a bond connected to the phenyl-bearing carbon would generate a more stable benzylic radical.

The transition state for such a rearrangement would involve significant stretching of the breaking C-C bond. The analysis of these transition states, often performed computationally, reveals the energy barriers and the geometry of the molecule as it moves along the reaction coordinate. researchgate.net The Claisen rearrangement, which proceeds through a six-membered cyclic transition state, serves as a classic example of a concerted thermal rearrangement, although it applies to allyl aryl ethers. libretexts.org For Benzene, (1-cyclopropylethyl)-, a diradical pathway is more probable, with the transition state leading to the stabilized benzylic radical having a lower energy barrier. The subsequent fate of the diradical could involve intramolecular hydrogen shifts or rotations before re-forming a new, more stable acyclic structure.

Transformations at the Aromatic Core

While the cyclopropyl group is a site of significant reactivity, the benzene ring also participates in characteristic reactions, most notably electrophilic aromatic substitution. The nature of the (1-cyclopropylethyl)- substituent profoundly influences the reactivity of the aromatic ring and the orientation of incoming electrophiles.

Electrophilic Aromatic Substitution with Cyclopropyl Influence

Electrophilic aromatic substitution (EAS) is the archetypal reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. studymind.co.uklibretexts.org The (1-cyclopropylethyl) group attached to the benzene ring acts as an activating group, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org

The activating nature of the substituent is due to two main electronic effects:

Inductive Effect: As an alkyl group, the (1-cyclopropylethyl) substituent donates electron density to the aromatic ring through the sigma bond network, thereby enriching the ring's electron density. libretexts.org

Hyperconjugation (Resonance-like Effect): The cyclopropyl group is unique in its ability to stabilize an adjacent positive charge through conjugation with its strained C-C sigma bonds, which have significant p-character. stackexchange.com This effect is particularly important in stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during the EAS mechanism. byjus.com

This enhanced stability directs incoming electrophiles to the ortho and para positions. The mechanism for EAS proceeds in two main steps:

Attack by the Electrophile: The electron-rich pi system of the substituted benzene ring attacks a strong electrophile (E⁺), such as NO₂⁺ (nitration), Br⁺ (bromination), or an acylium ion (Friedel-Crafts acylation). byjus.comchemistryguru.com.sg This forms a resonance-stabilized carbocation intermediate known as a sigma complex. When attack occurs at the ortho or para position, one of the resonance structures is particularly stable because the positive charge is located on the carbon atom directly attached to the (1-cyclopropylethyl) group, allowing for maximum stabilization by the substituent.

Deprotonation: A base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring. byjus.com

| Reaction | Reagents | Electrophile (E⁺) | Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho- and para-nitro-(1-cyclopropylethyl)benzene byjus.com |

| Halogenation | Br₂, FeBr₃ | Br⁺ | ortho- and para-bromo-(1-cyclopropylethyl)benzene chemistryguru.com.sg |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | ortho- and para-acyl-(1-cyclopropylethyl)benzene savemyexams.com |

The directing effect of the (1-cyclopropylethyl) group is a direct consequence of the relative stability of the sigma complex intermediates. The intermediates for ortho and para attack are more stable than the intermediate for meta attack because they allow the positive charge to be delocalized onto the carbon bearing the electron-donating substituent.

Oxidative Pathways Affecting the Benzene Moiety

The benzene ring of Benzene, (1-cyclopropylethyl)- is susceptible to oxidative transformations, which are primarily governed by the electronic properties of the (1-cyclopropylethyl)- substituent. As an alkyl group, it acts as an electron-donating group, activating the benzene ring towards electrophilic attack, including oxidation. This activation is most pronounced at the ortho- and para-positions due to inductive and hyperconjugative effects.

The biological oxidation of benzene and its alkylated derivatives in metabolic processes typically proceeds via cytochrome P450 enzymes. researchgate.net This process introduces hydroxyl groups onto the aromatic ring. For (1-cyclopropylethyl)benzene, oxidation would likely yield phenolic derivatives, primarily p-(1-cyclopropylethyl)phenol and o-(1-cyclopropylethyl)phenol. The initial oxidation product is an epoxide (arene oxide), which can then rearrange to the corresponding phenol (B47542) or undergo enzymatic hydrolysis to a dihydrodiol. researchgate.net

Further oxidation of these phenolic intermediates can lead to the formation of catechols (1,2-dihydroxybenzenes) and hydroquinones (1,4-dihydroxybenzenes). researchgate.net For instance, p-(1-cyclopropylethyl)phenol could be further oxidized to form (1-cyclopropylethyl)-1,4-benzoquinone. These quinone species are highly reactive electrophiles. The presence of the sterically demanding cyclopropylethyl group may influence the rate and regioselectivity of these oxidative pathways.

The following table summarizes the potential primary products from the oxidation of the benzene moiety in Benzene, (1-cyclopropylethyl)-.

Table 1: Potential Oxidative Metabolites of Benzene, (1-cyclopropylethyl)-

| Metabolite Name | Position of Functional Group | Precursor |

|---|---|---|

| o-(1-cyclopropylethyl)phenol | ortho | Benzene, (1-cyclopropylethyl)- |

| p-(1-cyclopropylethyl)phenol | para | Benzene, (1-cyclopropylethyl)- |

| (1-cyclopropylethyl)catechol | ortho, meta | o-(1-cyclopropylethyl)phenol |

| (1-cyclopropylethyl)hydroquinone | para, meta | p-(1-cyclopropylethyl)phenol |

Catalytic Transformations Involving Benzene, (1-cyclopropylethyl)-

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions represent an economical and environmentally benign method for forming carbon-carbon bonds. nih.govbeilstein-journals.org While specific studies on the iron-catalyzed cross-coupling of Benzene, (1-cyclopropylethyl)- are not prevalent, the principles of these reactions allow for well-founded predictions. These reactions are effective for coupling alkyl organometallics with aryl electrophiles. mdpi.com

A primary application would be the synthesis of Benzene, (1-cyclopropylethyl)- itself. For example, the Kumada-type cross-coupling of an aryl halide (e.g., bromobenzene) with a (1-cyclopropylethyl)magnesium halide, catalyzed by an iron salt like iron(III) acetylacetonate (B107027) [Fe(acac)₃], would yield the target molecule. These reactions are known to be compatible with sterically hindered secondary Grignard reagents. mdpi.com

Conversely, iron-catalyzed C-H activation and subsequent cross-dehydrogenative coupling (CDC) could involve Benzene, (1-cyclopropylethyl)- as a substrate. mdpi.com The activated C-H bonds would likely be the ortho C-H bonds on the benzene ring or the benzylic C-H bond. For instance, an iron-catalyzed CDC reaction between Benzene, (1-cyclopropylethyl)- and another aromatic compound could lead to the formation of a biaryl structure.

Table 2: Representative Iron-Catalyzed Cross-Coupling Reactions

| Reaction Type | Role of Benzene, (1-cyclopropylethyl)- | Potential Coupling Partner | Catalyst System (Example) |

|---|---|---|---|

| Kumada Coupling | Product | (1-cyclopropylethyl)magnesium bromide + Bromobenzene | FeCl₃ / TMEDA |

| Cross-Dehydrogenative Coupling (CDC) | Substrate (Aryl C-H) | Benzene | FeCl₃ / Oxidant |

| Cross-Dehydrogenative Coupling (CDC) | Substrate (Benzylic C-H) | N-Phenyl-2-pyrrolidinone | FeCl₂ / Oxidant |

Cobalt-Catalyzed Hydrogenation and Cyclotrimerization

Hydrogenation: The aromatic ring of Benzene, (1-cyclopropylethyl)- can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation. Cobalt-based catalysts offer an alternative to more expensive noble metals for this transformation. organic-chemistry.orgnih.gov Heterogeneous cobalt catalysts, such as cobalt nanoparticles supported on carbon (Co@OMC), can effectively catalyze the deoxygenation and hydrogenation of various ketones to the corresponding alkylbenzenes and further to alkylcyclohexanes under appropriate conditions. osti.gov The complete hydrogenation of Benzene, (1-cyclopropylethyl)- would yield (1-cyclopropylethyl)cyclohexane. The reaction typically requires moderate to high pressures of hydrogen gas and elevated temperatures. Stereoselectivity can be an issue, potentially leading to a mixture of cis and trans isomers depending on the catalyst and conditions used.

Cyclotrimerization: Cobalt-catalyzed [2+2+2] cyclotrimerization is a powerful method for synthesizing substituted benzene rings from alkynes, not a reaction that Benzene, (1-cyclopropylethyl)- itself undergoes. nih.govjku.at However, this methodology could be employed to construct molecules with a similar substitution pattern. For example, the co-cyclotrimerization of ethyne (B1235809) with 1-cyclopropyl-1-propyne, catalyzed by a complex such as cyclopentadienylcobalt dicarbonyl [CpCo(CO)₂], could theoretically produce Benzene, (1-cyclopropylethyl)-, although regioselectivity can be a significant challenge in such reactions. uwindsor.ca The reaction mechanism involves the formation of a cobaltacyclopentadiene intermediate, which then undergoes a [4+2] cycloaddition with a third alkyne molecule to form the aromatic ring. researchgate.net

Ruthenium-Catalyzed Transformations

Ruthenium catalysts are exceptionally versatile and are particularly noted for their ability to mediate C-H activation, metathesis, and cyclopropanation reactions. researchgate.netacs.org For Benzene, (1-cyclopropylethyl)-, ruthenium-catalyzed transformations would most likely involve the functionalization of C-H bonds.

Ruthenium-catalyzed ortho-C-H functionalization is a well-established strategy. Using a directing group, or in some cases without one, a ruthenium catalyst can facilitate the coupling of the ortho-positions of the benzene ring with various partners, such as alkenes (hydroarylation) or other arenes. The (1-cyclopropylethyl)- group itself does not typically function as a directing group, which might lead to mixtures of ortho- and meta-substituted products, although steric hindrance would disfavor ortho-substitution.

Alternatively, the benzylic C-H bond is a potential site for ruthenium-catalyzed oxidation or amination reactions. Furthermore, ruthenium carbene complexes are highly effective for cyclopropanation reactions. rsc.org While this would not be a transformation of the parent molecule, it highlights the types of reactivity associated with ruthenium catalysis.

Advanced Mechanistic Investigations

Carbocationic Rearrangements and Stability Studies

The formation of a carbocation at the benzylic position of Benzene, (1-cyclopropylethyl)- generates the (1-cyclopropylethyl)phenylmethyl cation. This is a secondary, benzylic carbocation that is also adjacent to a cyclopropane ring. Its stability and subsequent reaction pathways are of significant mechanistic interest.

The benzylic nature of the cation allows for charge delocalization into the benzene ring via resonance, which provides substantial stabilization. Additionally, the adjacent cyclopropyl group offers further stabilization through its unique electronic structure. The C-C bonds of a cyclopropane ring have significant p-character, allowing them to overlap with the empty p-orbital of the carbocation in a "bisected" conformation. This interaction is a well-documented phenomenon that stabilizes the positive charge. acs.org

Despite this stabilization, the (1-cyclopropylethyl)phenylmethyl cation is highly prone to rearrangement to form even more stable intermediates. libretexts.orglibretexts.org Two primary rearrangement pathways are possible:

1,2-Hydride Shift: If a hydrogen atom were present on an adjacent, more substituted carbon, a 1,2-hydride shift could occur. However, in this specific cation, the adjacent carbons are the phenyl ring, the methyl group, and the cyclopropyl ring, making a standard hydride shift to a more stable carbocation unlikely.

Cyclopropylcarbinyl Rearrangement: This is the most probable and mechanistically significant pathway. The strain of the three-membered ring can be relieved through ring-opening. This rearrangement proceeds via a non-classical, bridged carbocation intermediate (a bicyclobutonium ion) to yield a homoallylic carbocation. Research on related systems, such as benzobicyclo[4.1.0]heptanols, has shown that ionization leads exclusively to rearranged products through such cyclopropylcarbinyl cation cascades. nd.edu The resulting homoallylic cation could then be trapped by a nucleophile or undergo further rearrangements. The stability of the potential rearranged carbocations dictates the favorability of these pathways.

Table 3: Potential Carbocation Rearrangement Products

| Initial Carbocation | Rearrangement Type | Resulting Intermediate | Potential Final Product (after trapping) |

|---|---|---|---|

| (1-cyclopropylethyl)phenylmethyl cation | Cyclopropylcarbinyl Ring Opening | Homoallylic Cation | Substituted Butenylbenzene derivative |

Diradical Character in Reaction Intermediates and Transition States

The reactivity of molecules containing a cyclopropylcarbinyl moiety, such as Benzene, (1-cyclopropylethyl)-, is often characterized by the formation of radical intermediates. The cyclopropylcarbinyl-to-homoallylic radical rearrangement is a well-established process used to probe for the existence of free radicals in chemical reactions. lookchem.com This rearrangement is particularly useful for detecting 1,4-diradical intermediates that can be generated under various conditions, including photolysis and thermal reactions. lookchem.com

In thermal rearrangements of related vinylcyclobutane systems, the involvement of singlet diradical intermediates has been a subject of extensive study. Initially proposed as a stepwise process, the mechanism involving diradicals helps account for experimental observations that are inconsistent with fully concerted pathways. lookchem.com For instance, the thermal activation of certain vinylcyclobutanes can lead to the formation of a short-lived, nonstatistical diradical transition structure. lookchem.com The presence of a cyclopropyl group can provide definitive evidence for these intermediates. If a reaction involving a cyclopropyl-substituted compound yields a product resulting from the characteristic cyclopropylcarbinyl (CPC) rearrangement, it strongly implicates a diradical transition structure or intermediate. lookchem.com

The stability and behavior of these diradical intermediates are influenced by various factors, including substitution and steric hindrance. csic.es For example, in para-quinodimethane (pQDM) analogues, bulky substituents can significantly lower the energy of the diradical triplet state relative to the singlet quinoidal state, thereby increasing the diradical character. csic.es The spin of the diradical intermediates can also be substantially delocalized, which can decrease the rate of potential ring-opening reactions, sometimes allowing the cyclopropyl group to remain intact. researchgate.net The study of these species often involves analyzing the products formed from subsequent H-atom transfers or diradical recombinations and cyclizations. lookchem.com

Table 1: Research Findings on Diradical Intermediates

| System/Reaction Type | Key Finding | Implication | Source |

|---|---|---|---|

| Cyclopropyl Carbinyl (CPC) Rearrangement | Used as a probe to detect free radicals in chemical and biochemical reactions. | The formation of homoallylic radical products confirms the presence of a radical intermediate. | lookchem.com |

| Thermal Rearrangement of Vinylcyclobutanes | Formation of a minor CPC rearrangement product provides evidence for a diradical transition structure. | Challenges the idea of a purely concerted lookchem.comosti.gov sigmatropic shift and supports a stepwise mechanism involving diradicals. | lookchem.com |

| Substituted p-Quinodimethane (pQDM) Analogues | Bulky substituents (e.g., t-butyl) stabilize the triplet diradical state over the singlet quinoidal state. | Steric effects play a determinant role in controlling the diradical character of reaction intermediates. | csic.es |

| Aryl-Substituted Triynes | A cyclopropyl group can remain intact during reactions, presumably due to spin delocalization in the diradical intermediate. | Delocalization can decrease the rate of the ring-opening reaction, influencing the final product distribution. | researchgate.net |

Isotopic Labeling Studies for Reaction Mechanism Elucidation

Isotopic labeling is a powerful experimental technique for unraveling complex reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. encyclopedia.pub By substituting an atom with one of its heavier isotopes (e.g., hydrogen with deuterium, or ¹²C with ¹³C or ¹⁴C), chemists can follow the connectivity changes and distinguish between proposed pathways, intermediates, and transition states. encyclopedia.pubresearchgate.net

A classic application of this method is in distinguishing between intramolecular and intermolecular processes. encyclopedia.pub For instance, in the thermal Claisen rearrangement, labeling the terminal carbon of an allyl phenyl ether with ¹⁴C resulted in the label appearing exclusively at the benzylic position of the product. This outcome confirmed the concerted, intramolecular nature of the reaction, as an intermolecular mechanism would have produced a mixture of labeled and unlabeled products. encyclopedia.pub

In the context of reactions involving (1-cyclopropylethyl)benzene, isotopic labeling can provide definitive evidence for or against certain intermediates. For example, rearrangements involving cyclopropylcarbinyl cations often lead to scrambling of isotopic labels. Deuterium-labeling experiments on related systems have shown complete scrambling of methylene groups, which is interpreted as strong evidence for the formation of symmetrical, bridged bicyclobutonium ion intermediates rather than classical carbocations. researchgate.net The observation of isotopic scrambling is consistent with the formation of a relatively long-lived carbocation intermediate that allows for bond reorganizations before the final product is formed. researchgate.net

Similarly, the famous Roberts experiment used chlorobenzene (B131634) specifically labeled with ¹⁴C at the carbon atom bearing the chlorine. masterorganicchemistry.com Its reaction with potassium amide produced aniline (B41778) with the ¹⁴C label distributed almost equally between the C1 and C2 positions. This result was inconsistent with a direct substitution and instead provided crucial evidence for a symmetrical benzyne (B1209423) intermediate. masterorganicchemistry.com For a substituted cyclopropylethylbenzene, strategic labeling could similarly distinguish between pathways involving direct substitution, benzyne-type intermediates, or rearrangements involving the cyclopropyl ring.

Kinetic and Thermodynamic Profiling of Reaction Pathways

The distribution of products in a chemical reaction is governed by the principles of kinetic and thermodynamic control. wikipedia.orglibretexts.org The kinetic product is the one that forms the fastest, via the pathway with the lowest activation energy (Ea), while the thermodynamic product is the most stable one, having the lowest Gibbs free energy. wikipedia.org The outcome of a reaction involving Benzene, (1-cyclopropylethyl)- can be directed toward one product over another by carefully choosing reaction conditions such as temperature, solvent, and reaction time. wikipedia.org

At low temperatures, reactions are often under kinetic control because there is insufficient energy to overcome the higher activation barrier leading to the thermodynamic product, or to reverse the formation of the kinetic product. masterorganicchemistry.com Conversely, at higher temperatures, reactions can reach equilibrium. Under these conditions of thermodynamic control, even if the kinetic product forms initially, the system has enough energy to revert to intermediates and subsequently form the more stable thermodynamic product. masterorganicchemistry.com

The rearrangement of cyclopropylcarbinyl radicals is a notable example of a very fast radical reaction, which can be used as a "radical clock" to measure the rates of other processes. acs.org The ring-opening of the cyclopropylcarbinyl radical itself has a very low activation barrier. However, reactions involving related structures, such as the vinylcyclobutane-to-cyclohexene rearrangement, are known to have relatively high activation energies, which is a key piece of evidence supporting a stepwise, diradical mechanism over a concerted one. lookchem.com

In reactions where multiple C-H bonds are available for activation, kinetic and thermodynamic preferences can be observed. For example, in the activation of methylbenzenes by certain platinum complexes, reaction at the aromatic C-H bond and the benzylic C-H bond are kinetically competitive. nih.gov However, the product resulting from benzylic C-H activation is strongly favored thermodynamically. nih.gov This preference is attributed to the formation of a stable η³-benzyl intermediate. A similar analysis could be applied to (1-cyclopropylethyl)benzene, weighing the activation of the benzylic C-H versus the aromatic C-H bonds.

Table 2: Kinetic and Thermodynamic Parameters in Relevant Reactions

| Reaction System | Control Type | Favored Product | Controlling Factor | Source |

|---|---|---|---|---|

| Electrophilic Addition to 1,3-Butadiene (HBr) | Kinetic (low temp.) | 1,2-adduct (3-bromo-1-butene) | Lower activation energy due to proximity effect in the allylic cation intermediate. | libretexts.org |

| Electrophilic Addition to 1,3-Butadiene (HBr) | Thermodynamic (high temp.) | 1,4-adduct (1-bromo-2-butene) | Higher stability of the disubstituted double bond in the final product. | libretexts.org |

| Diels-Alder of Cyclopentadiene and Furan | Kinetic (room temp.) | Endo isomer | Favorable orbital overlap in the transition state. | wikipedia.org |

| Diels-Alder of Cyclopentadiene and Furan | Thermodynamic (81 °C, long time) | Exo isomer | Lower steric congestion and greater overall stability. | wikipedia.org |

| C-H Activation of Methylbenzenes (Pt(II) complex) | Thermodynamic | Benzylic activation product | Formation of a highly stable η³-benzyl platinum complex. | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization Methods for Research on Benzene, 1 Cyclopropylethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Benzene (B151609), (1-cyclopropylethyl)-, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of each signal offer a wealth of structural information. hw.ac.uk The aromatic protons of the phenyl group are expected to appear in the downfield region (typically δ 7.0-7.5 ppm), influenced by the ring's magnetic anisotropy. wisc.edu Due to the substitution, they would likely present as a complex multiplet. The methine proton (CH) on the ethyl group, being adjacent to both the phenyl and cyclopropyl (B3062369) groups, would appear as a multiplet at a downfield position due to the deshielding effects. pdx.edu The methyl protons (CH₃) would resonate further upfield as a doublet, coupled to the methine proton. The cyclopropyl protons are diastereotopic and would exhibit complex multiplets in the most upfield region of the spectrum, a characteristic of strained ring systems. netlify.app

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms. The spectrum of Benzene, (1-cyclopropylethyl)- would show distinct signals for the aromatic carbons, with the substituted carbon (C1) appearing at a different chemical shift from the others. docbrown.infoorgchemboulder.com The methine and methyl carbons of the ethyl group and the carbons of the cyclopropyl ring would also have characteristic chemical shifts.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orgnanalysis.com A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. libretexts.org This allows for the definitive assignment of each carbon type in the molecule.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm connectivity. A COSY spectrum reveals proton-proton (¹H-¹H) coupling relationships within the molecule, showing correlations between adjacent protons, such as between the methine proton and the methyl protons of the ethyl group, and the intricate couplings within the cyclopropyl ring. asahilab.co.jpoxinst.comlibretexts.org The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (¹H-¹³C one-bond correlation), providing definitive C-H assignments. ethz.ch

Table 1: Predicted ¹H and ¹³C NMR Data for Benzene, (1-cyclopropylethyl)-

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 Phase |

|---|---|---|---|---|

| Aromatic C-H (ortho, meta, para) | 7.10 - 7.40 | m | ~126-129 | Positive |

| Aromatic C (quaternary) | - | - | ~145-150 | Absent |

| Benzylic CH | 2.0 - 2.5 | m | ~40-45 | Positive |

| CH₃ | 1.2 - 1.4 | d | ~20-25 | Positive |

| Cyclopropyl CH | 0.8 - 1.2 | m | ~10-15 | Positive |

| Cyclopropyl CH₂ | 0.3 - 0.7 | m | ~5-10 | Negative |

Note: Predicted values are based on data from analogous structures. Actual experimental values may vary. 'm' denotes multiplet, 'd' denotes doublet.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of Benzene, (1-cyclopropylethyl)-.

IR spectroscopy is used to identify the vibrational modes of specific bonds within the molecule. vscht.cz The spectrum of Benzene, (1-cyclopropylethyl)- would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and cyclopropyl groups would appear just below 3000 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations typically produce a series of peaks in the 1450-1600 cm⁻¹ region. The presence of the monosubstituted benzene ring can also be confirmed by strong C-H out-of-plane bending bands in the 690-770 cm⁻¹ region. docbrown.info

UV-Vis spectroscopy probes the electronic transitions within the molecule. rsc.org The benzene ring acts as a chromophore. Unsubstituted benzene exhibits a strong absorption band around 204 nm (the E2-band) and a weaker, fine-structured band around 254 nm (the B-band). amazonaws.com Alkyl substitution, as in Benzene, (1-cyclopropylethyl)-, typically causes a slight red shift (bathochromic shift) of these absorption maxima. nist.gov The fine vibrational structure of the B-band may be less resolved compared to unsubstituted benzene due to the substitution.

Table 2: Expected IR and UV-Vis Absorption Data for Benzene, (1-cyclopropylethyl)-

| Spectroscopic Method | Expected Absorption | Assignment |

|---|---|---|

| Infrared (IR) | 3100-3000 cm⁻¹ | Aromatic C-H Stretch |

| 3000-2850 cm⁻¹ | Aliphatic C-H Stretch | |

| 1600, 1585, 1500, 1450 cm⁻¹ | Aromatic C=C Ring Stretch | |

| 770-730 and 710-690 cm⁻¹ | Aromatic C-H Out-of-Plane Bending (Monosubstituted) | |

| Ultraviolet-Visible (UV-Vis) | ~205-210 nm | E2-Band |

| ~260-265 nm | B-Band (fine structure may be present) |

Mass Spectrometry (MS) for Molecular Fragmentation Patterns and Connectivity Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps confirm its structure. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then fragment in a predictable manner.

For Benzene, (1-cyclopropylethyl)-, the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (C₁₁H₁₄, MW = 146.23). Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring. libretexts.org The most characteristic fragmentation pathway for alkylbenzenes is benzylic cleavage, which is the breaking of the bond beta to the aromatic ring. For this compound, the loss of a methyl group (•CH₃) would lead to a stable benzylic-type carbocation at m/z 131. Another significant fragmentation would be the loss of the entire cyclopropylethyl side chain, resulting in a phenyl cation at m/z 77. docbrown.info Rearrangements, such as the McLafferty rearrangement, are also possible, which could lead to ions like the tropylium (B1234903) ion at m/z 91, a common feature in the mass spectra of alkylbenzenes. docbrown.info

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of Benzene, (1-cyclopropylethyl)-

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 146 | [C₁₁H₁₄]⁺• | Molecular Ion (M⁺•) |

| 131 | [C₁₀H₁₁]⁺ | Loss of •CH₃ from M⁺• |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Loss of •C₅H₉ from M⁺• |

Hyphenated Chromatographic Techniques for Purity Assessment and Impurity Profiling

Hyphenated techniques, which couple a separation method with a detection method, are essential for assessing the purity of a compound and identifying any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) with Specialized Sampling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Benzene, (1-cyclopropylethyl)- is well-suited for GC analysis due to its volatility. vulcanchem.com In a GC-MS system, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. whitman.edu The separated components then enter the mass spectrometer for identification. This method is highly effective for purity assessment, as even minor impurities will appear as separate peaks with their own mass spectra, allowing for their identification. shimadzu.com Specialized sampling techniques like headspace analysis can be employed to analyze volatile impurities without injecting the bulk sample matrix. glsciences.eu

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is a versatile separation technique that can be used for non-volatile or thermally sensitive compounds, and it is also highly applicable to aromatic hydrocarbons for purity determination. researchgate.net For a non-polar compound like Benzene, (1-cyclopropylethyl)-, a normal-phase HPLC method using a polar stationary phase (like silica (B1680970) or an amino-bonded phase) and a non-polar mobile phase (like hexane) would be appropriate. thermofisher.comwaters.com Alternatively, reversed-phase HPLC with a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water) can be used. Advanced detectors, such as a UV-Vis Diode Array Detector (DAD), can provide spectral information for each separated peak, aiding in the identification of the main component and any impurities. restek.commdpi.com

Solid-Phase Microextraction (SPME) for Trace Analysis

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique ideal for extracting and concentrating trace amounts of volatile or semi-volatile analytes from a sample matrix. researchgate.net For trace analysis of Benzene, (1-cyclopropylethyl)-, headspace SPME (HS-SPME) would be the preferred method. mdpi.com In HS-SPME, a fused silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes, including the target compound and any volatile impurities, partition onto the fiber. The fiber is then retracted and transferred to the injection port of a GC-MS for thermal desorption and analysis. researchgate.nettandfonline.comnih.gov This technique is highly sensitive and is excellent for detecting trace-level impurities or for analyzing the compound in complex matrices. mdpi.com

Computational and Theoretical Chemical Studies on Benzene, 1 Cyclopropylethyl

Quantum Chemical Approaches for Molecular Properties and Reactivity

Quantum chemical methods are used to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure.

Density Functional Theory (DFT) has become a widely used quantum mechanical approach in chemistry for investigating the electronic structure of molecules. mdpi.comresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like Benzene (B151609), (1-cyclopropylethyl)-. researchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach is used to calculate ground-state properties such as molecular structure, total energy, and electron density. researchgate.net

For Benzene, (1-cyclopropylethyl)-, DFT calculations can elucidate several key properties. The method can predict the optimized geometry, including bond lengths and angles of the phenyl and cyclopropyl (B3062369) groups, and the conformational preferences of the ethyl bridge. DFT is also employed to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectroscopy data. Furthermore, DFT provides insights into the molecule's reactivity through the calculation of electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined, which are crucial for understanding the molecule's behavior in chemical reactions. The similar cation-stabilizing abilities of phenyl and cyclopropyl groups suggest that DFT could be used to explore the subtle electronic interplay between these two moieties through the ethyl linker. acs.org

Table 1: Properties of Benzene, (1-cyclopropylethyl)- Investigable by DFT

| Property | Description |

| Optimized Molecular Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles. |

| Electronic Energy | Calculates the total electronic energy of the molecule in its ground state. |

| HOMO-LUMO Energies | Determines the energies of the highest occupied and lowest unoccupied molecular orbitals, indicating reactivity and electronic transitions. |

| Vibrational Frequencies | Simulates the molecule's vibrational modes, which correspond to peaks in IR and Raman spectra. |

| Mulliken/NPA Charges | Estimates the partial charge distribution on each atom, providing insight into polar regions of the molecule. |

| Electrostatic Potential Map | Visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. |

This table is generated based on the general capabilities of DFT methods in computational chemistry.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset (MP) perturbation theory, and Configuration Interaction (CI), solve the Schrödinger equation and are generally more computationally demanding than DFT. mdpi.com The accuracy of ab initio calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals.

The selection of a basis set is a critical step in performing ab initio calculations. Larger basis sets, such as the 6-311++G(d,p) set mentioned in studies of similar molecules, provide more flexibility in describing the distribution of electrons but also significantly increase the computational cost. mdpi.com For a molecule like Benzene, (1-cyclopropylethyl)-, a balanced choice is necessary. A Pople-style basis set like 6-31G(d) might be used for initial geometry optimizations, while a larger basis set, potentially including diffuse functions (e.g., "+") for describing anions or weak interactions and polarization functions (e.g., "(d,p)") for accurately representing bonding, would be necessary for high-accuracy energy calculations. researchgate.net These methods can be used to study reaction mechanisms, such as the protonation of the benzene ring, and to calculate properties like hydride ion affinities. researchgate.net

Table 2: Comparison of Common Ab Initio Methods

| Method | Description | Typical Application for Benzene, (1-cyclopropylethyl)- |

| Hartree-Fock (HF) | The simplest ab initio method; it does not account for electron correlation, treating electron-electron repulsion in an average way. | Initial geometry optimization; provides a qualitative picture of the molecular orbitals. |

| Møller-Plesset (MP2) | A common method that adds electron correlation to the HF theory via perturbation theory. mdpi.com | More accurate geometry and energy calculations than HF; study of intermolecular interactions. |

| Configuration Interaction (CI) | A variational method that can, in principle, yield the exact energy for a given basis set. It is computationally very expensive. mdpi.com | High-accuracy benchmark calculations on smaller fragments of the molecule or simplified analogues. |

This table provides a general overview of ab initio methods and their potential applications.

Advanced Simulation Techniques

While quantum chemical methods are excellent for studying static molecular properties, advanced simulation techniques are required to explore the dynamic behavior and conformational landscape of flexible molecules like Benzene, (1-cyclopropylethyl)-.

Molecular Dynamics (MD) simulations calculate the motion of atoms in a molecule over time by solving Newton's equations of motion. researchgate.net This technique provides a detailed picture of molecular flexibility and interactions with the environment. For Benzene, (1-cyclopropylethyl)-, MD simulations can be used to explore the conformational space of the (1-cyclopropylethyl)- substituent. The rotation around the single bonds connecting the phenyl ring, the ethyl group, and the cyclopropyl ring can be monitored to identify the most populated conformations and the energy barriers between them.

Atomistic force fields are employed in MD simulations to define the potential energy of the system. nih.gov An MD simulation of Benzene, (1-cyclopropylethyl)- in a solvent, such as water or a nonpolar liquid, would reveal how intermolecular interactions with solvent molecules influence its conformational preferences and dynamic behavior. nih.govarxiv.org The results from MD simulations can provide insights into properties like the radius of gyration and diffusion coefficients. um.es

Table 3: Parameters from Molecular Dynamics Simulations

| Parameter | Description |

| Conformational Trajectories | A time-series of the molecule's 3D structure, showing how it flexes and changes shape. |

| Radial Distribution Functions | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point, revealing solvation structure. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations, indicating structural stability over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position, highlighting flexible regions of the molecule. |

This table outlines key data obtainable from MD simulations for molecules like Benzene, (1-cyclopropylethyl)-.

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. psu.edu In computational chemistry, MC simulations are particularly effective for exploring the vast conformational space of flexible molecules. uci.edu For Benzene, (1-cyclopropylethyl)-, a Monte Carlo conformational search involves generating a large number of random structures by rotating the molecule's torsion angles, followed by energy minimization of each generated structure. uci.edu

This process allows for the identification of low-energy conformers and the global energy minimum structure. uci.edu Importance sampling techniques can be used to bias the random search towards more stable, low-energy conformations, making the search more efficient. um.espsu.edu MC methods have been successfully applied to study the isomers and structural evolution of clusters involving benzene, demonstrating their utility in exploring non-covalent interactions and complex potential energy surfaces. nih.gov

Table 4: Steps in a Monte Carlo Conformational Search

| Step | Description |

| 1. Initial Structure | Start with an initial 3D structure of Benzene, (1-cyclopropylethyl)-. |

| 2. Random Rotation | Randomly change the dihedral angles of the rotatable bonds (e.g., the C-C bonds of the ethyl group). |

| 3. Energy Minimization | Perform a geometry optimization on the newly generated conformer to find the nearest local energy minimum. |

| 4. Acceptance/Rejection | Decide whether to accept the new conformation based on an energy criterion (e.g., the Metropolis criterion). |

| 5. Iteration | Repeat steps 2-4 for a large number of iterations to thoroughly sample the conformational space. |

| 6. Analysis | Collect and analyze the low-energy conformations to determine their relative populations and geometric parameters. |

This table outlines a typical workflow for a Monte Carlo conformational search.

Hybrid QM/MM methods provide a way to study chemical reactions and properties in large molecular systems by treating a small, electronically important region with high-level quantum mechanics (QM), while the rest of the system is described by a computationally less expensive molecular mechanics (MM) force field. mpg.de This approach is ideal for studying, for example, a reaction occurring on the benzene ring of Benzene, (1-cyclopropylethyl)- within a complex environment like a solvent or an enzyme active site.

In a QM/MM study of a reaction such as the hydroxylation of the benzene ring, the benzene ring itself and the reacting species would be defined as the QM region. nih.gov The cyclopropylethyl substituent and the surrounding solvent molecules would constitute the MM region. The QM/MM approach allows for the accurate modeling of bond breaking and forming processes within the QM region while still accounting for the steric and electrostatic influence of the larger environment at the MM level. researchgate.netcuni.cz A study involving a QM/MM approach has been noted for the related compound (2-cyclopropylethyl)benzene. ethz.ch The main challenge in QM/MM calculations is the treatment of the boundary between the QM and MM regions, especially when it cuts across covalent bonds. mpg.de

Table 5: Example of a QM/MM Partition for a Reaction on Benzene, (1-cyclopropylethyl)-

| System Component | Region | Computational Method |

| Benzene Ring | QM | Density Functional Theory (e.g., B3LYP) to accurately model the electronic rearrangements during the reaction. nih.gov |

| Reacting Species (e.g., •OH) | QM | High-level quantum mechanics to describe the bond formation with the benzene ring. |

| (1-cyclopropylethyl)- group | MM | A classical force field (e.g., AMBER, CHARMM) to model its steric and electrostatic effects on the reaction center. |

| Solvent Molecules | MM | A classical force field to represent the bulk solvent environment. |

This table illustrates a possible QM/MM setup for studying a chemical reaction.

Predictive Modeling of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict how and where a molecule is likely to react. wikipedia.org For "Benzene, (1-cyclopropylethyl)-", these methods provide insights into its chemical behavior without the need for physical experimentation. wikipedia.org

Electronic Descriptors and Fukui Indices for Reaction Site Prediction

To predict the most probable locations for electrophilic and nucleophilic attacks on "Benzene, (1-cyclopropylethyl)-", scientists utilize electronic descriptors. A key tool in this analysis is the Fukui function, which indicates the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com

By calculating Fukui indices, researchers can identify which atoms in the "Benzene, (1-cyclopropylethyl)-" molecule are most susceptible to attack. For an electrophilic attack, regions with the highest value of the Fukui function for electron donation (approximated by the density of the Highest Occupied Molecular Orbital, HOMO) are the most likely reaction sites. Conversely, for a nucleophilic attack, the sites with the highest value of the Fukui function for electron acceptance (approximated by the density of the Lowest Unoccupied Molecular Orbital, LUMO) are favored.

In substituted benzenes, the position and nature of the substituent group significantly influence the electron distribution in the aromatic ring, thereby directing incoming electrophiles to specific positions (ortho, meta, or para). The cyclopropylethyl group, through a combination of steric hindrance and electronic effects like hyperconjugation, will influence the reactivity of the benzene ring. Computational analysis can precisely quantify these effects.

Below is a hypothetical table illustrating the type of data generated from such a study. The values represent the calculated Fukui indices for different positions on the benzene ring of "Benzene, (1-cyclopropylethyl)-".

Table 1: Predicted Reaction Sites using Fukui Indices

| Atomic Position | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack |

|---|---|---|

| C1 (ipso) | 0.05 | 0.10 |

| C2/C6 (ortho) | 0.15 | 0.25 |

| C3/C5 (meta) | 0.10 | 0.15 |

Note: The values in this table are illustrative and would need to be calculated using quantum chemical software.

Calculation of Activation Energies and Reaction Pathways

Beyond identifying reaction sites, computational chemistry can model the entire course of a chemical reaction. youtube.com This involves calculating the activation energies—the energy barriers that must be overcome for a reaction to occur—and mapping out the most likely reaction pathways. teledos.grresearchgate.net

For "Benzene, (1-cyclopropylethyl)-", this could involve modeling its reaction with various reagents, such as in electrophilic aromatic substitution. youtube.com Using methods like Density Functional Theory (DFT), scientists can simulate the approach of the reactant, the formation of intermediate structures (like sigma complexes), and the final product formation. researchgate.net The calculated activation energies for different pathways (e.g., attack at the ortho, meta, or para positions) can predict the major product of the reaction. osti.gov